molecular formula C15H20N2O2 B599956 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 151096-96-7

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No. B599956
M. Wt: 260.337
InChI Key: PJVBHRPXYZGPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.34 .


Molecular Structure Analysis

The InChI code for “4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one” is 1S/C15H20N2O2/c18-14-11-19-15 (6-8-16-9-7-15)12-17 (14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This compound serves as a key intermediate in the manufacture of various pharmaceuticals, illustrating the utility of complex organic synthesis in drug development. The research demonstrates a practical method for the preparation of this biphenyl derivative, highlighting the importance of finding efficient pathways for the synthesis of medically relevant compounds (Qiu et al., 2009).

Biological Activity of Heterocyclic Systems

Biological Activity of Heterocyclic Systems Based on Functionally Substituted 1,3,4-Thia(oxa)diazoles : This review underscores the pharmacological potential of heterocyclic compounds, including those related to the core structure of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Such compounds are recognized for their broad pharmacological activities, suggesting a rich area for the development of new therapeutics (Lelyukh, 2019).

Environmental Impact and Treatment

Environmental Occurrence, Fate, and Transformation of Benzodiazepines in Water Treatment : This study details the environmental persistence of benzodiazepine derivatives, touching on the broader context of chemical stability and environmental fate of complex organic molecules. Although not directly related to the specific compound , this research highlights the necessity of considering the environmental implications of pharmaceuticals and related compounds (Kosjek et al., 2012).

Chromones as Radical Scavengers

Chromones and Their Derivatives as Radical Scavengers : This review presents the antioxidant properties of chromones, a class of compounds related to the structural motifs in 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The research suggests the potential of these compounds in developing treatments that mitigate oxidative stress, which is a mechanism implicated in various diseases (Yadav et al., 2014).

Antimicrobial Agents and Pharmacological Properties

Benzofuran An Emerging Scaffold for Antimicrobial Agents

: This paper reviews the antimicrobial properties of benzofuran derivatives, highlighting their potential in addressing antibiotic resistance. Given the structural complexity and diversity of these molecules, this research underscores the value of exploring novel backbones like 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one for new antimicrobial strategies (Hiremathad et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-11-19-15(6-8-16-9-7-15)12-17(14)10-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVBHRPXYZGPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702233
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS RN

151096-96-7
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.